REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[CH:4][C:5](N)=[N:6][C:7]=1[CH3:8].[ClH:11].N([O-])=O.[Na+].[OH-].[Na+]>[Cu]Cl.C(OCC)(=O)C.O>[Br:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([Cl:11])=[CH:4][C:3]=1[CH3:10] |f:2.3,4.5|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1C)N)C
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Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Copper(I) chloride
|
Quantity
|
5.91 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
by stirring at the same temperature for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for five minutes and at room temperature for four hours and 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
CUSTOM
|
Details
|
The organic layer in the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5%)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC(=CC1C)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |